molecular formula C23H23ClN4O4S B2680588 ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 422273-35-6

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

Cat. No.: B2680588
CAS No.: 422273-35-6
M. Wt: 486.97
InChI Key: LKISTNZRBOMCLH-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as quinazolines . Quinazolines are bicyclic compounds consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). They are used in a variety of applications, including as key components in certain pharmaceuticals .


Molecular Structure Analysis

Quinazolines have a bicyclic structure with a benzene ring fused to a diazine ring . The exact structure of your compound would depend on the positions and nature of the substituents on the quinazoline ring .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that your compound could undergo would depend on the nature of its substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the nature and position of the substituents on the quinazoline ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds highlights the utility of structurally complex derivatives like ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate. These compounds are synthesized through multi-step reactions, involving the hydrolysis, alkylation, and condensation processes to create compounds with potential pharmacological properties. Studies demonstrate the synthesis of thienoquinolines and their derivatives, showcasing the chemical versatility and potential for generating biologically active molecules (Awad, Abdel-rahman, & Bakhite, 1991).

Antimicrobial Activities

Several research efforts have been dedicated to exploring the antimicrobial potential of quinazoline derivatives. Novel carbazole derivatives synthesized from similar complex molecules have been evaluated for their antibacterial, antifungal, and anticancer activities. These studies reveal that certain derivatives exhibit significant activity against microbial strains and cancer cell lines, underscoring the therapeutic potential of quinazoline-based compounds in treating infectious diseases and cancer (Sharma, Kumar, & Pathak, 2014).

Biological Screening for Anticancer Properties

The exploration of quinazoline derivatives for anticancer properties is a significant area of research. By synthesizing and characterizing new quinazolines as potential antimicrobial agents, researchers aim to identify compounds with effective anticancer activities. These compounds undergo rigorous biological screening against various bacterial and fungal strains to evaluate their efficacy and potential as anticancer agents (Desai, Shihora, & Moradia, 2007).

Mechanism of Action

Future Directions

Research into quinazoline derivatives is ongoing due to their wide range of biological activities. Future research may focus on synthesizing new quinazoline derivatives and studying their biological activities .

Properties

CAS No.

422273-35-6

Molecular Formula

C23H23ClN4O4S

Molecular Weight

486.97

IUPAC Name

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33)

InChI Key

LKISTNZRBOMCLH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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